

# Technical Support Center: Optimizing Icerguastat Clinical Trials in Bulbar-Onset ALS

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in **Icerguastat** clinical trials for bulbar-onset Amyotrophic Lateral Sclerosis (ALS).

# **Frequently Asked Questions (FAQs)**

Q1: What is Icerguastat and what is its mechanism of action in ALS?

A1: **Icerguastat** (also known as IFB-088 or Sephin1) is a first-in-class, orally available small molecule drug candidate that can cross the blood-brain barrier.[1][2] Its primary mechanism of action is the modulation of the Integrated Stress Response (ISR), a cellular pathway that helps cells cope with stress, such as the accumulation of misfolded proteins, which is a hallmark of ALS.[1][3][4] **Icerguastat** selectively inhibits the regulatory subunit PPP1R15A within the PPP1R15A/PP1c phosphatase complex.[5] This inhibition prolongs the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), a key event in the ISR. This sustained phosphorylation gives cells more time to repair or clear misfolded proteins, thereby reducing cellular stress and potentially slowing down the neurodegenerative process in ALS.[3][4] Additionally, preclinical studies have shown that **Icerguastat** can reduce the cytoplasmic mislocalization of the TDP-43 protein, a pathological hallmark in the majority of ALS cases, and improve motor neuron survival.[6] It is also designed to limit oxidative stress and reduce excitotoxicity, a phenomenon where excessive nerve cell firing leads to damage.[7]

Q2: What was the design of the Phase 2 clinical trial for Icerguastat in bulbar-onset ALS?



A2: The Phase 2 trial, known as the P288ALS TRIAL (NCT05508074), was a randomized, double-blind, placebo-controlled study.[7][8] It enrolled 51 adult patients with bulbar-onset ALS across sites in France and Italy.[1] Participants were randomly assigned in a 2:1 ratio to receive either 25 mg of Icerguastat twice daily or a placebo, in addition to the standard of care treatment, riluzole (100 mg/day).[7][9] The treatment duration was six months.[1] The primary objective of the study was to assess the safety and tolerability of Icerguastat.[5] Secondary objectives included evaluating the efficacy of Icerguastat on functional decline and assessing various biomarkers.

Q3: What were the key outcomes of the **Icerguastat** Phase 2 trial?

A3: The Phase 2 trial met its primary endpoint, demonstrating that **Icerguastat** was safe and well-tolerated in patients with bulbar-onset ALS.[5][7] While the trial was not powered to demonstrate efficacy, secondary analyses showed a promising trend. In the per-protocol population (patients who adhered closely to the treatment plan), there was a statistically significant and clinically meaningful slowing of disease progression as measured by the Amyotrophic Lateral Sclerosis Functional Rating Scale-Revised (ALSFRS-R).[5] Patients treated with **Icerguastat** showed an average decline of 0.95 points per month on the ALSFRS-R, compared to a 1.42 points per month decline in the placebo group.[5] Trends favoring **Icerguastat** were also observed in measures of lung function (Slow Vital Capacity) and other ALS staging scales like the ALS-MiToS and King's College scales.[5][10] Furthermore, biomarker data indicated that **Icerguastat** engaged its target pathways, the Integrated Stress Response and oxidative stress, and had a positive impact on markers of TDP-43 pathology, neurodegeneration, and inflammation.[5][7]

# Troubleshooting Guides Functional Outcome Measures in Bulbar-Onset ALS

Bulbar-onset ALS presents unique challenges in the administration and interpretation of functional outcome measures due to early and progressive impairment of speech, swallowing, and respiratory function.

Issue 1: High variability and potential for inaccuracies in ALSFRS-R scores.

 Problem: The ALSFRS-R, while a standard outcome measure, can be subjective and its bulbar subscale may not be sensitive enough to capture the full extent of bulbar dysfunction.

## Troubleshooting & Optimization





[11][12] Patients with severe dysarthria may have difficulty communicating their responses, and facial weakness can impact the assessment of certain items.

#### Troubleshooting:

- Consistent Rater Training: Ensure all raters are thoroughly trained on the standardized administration of the ALSFRS-R and use a consistent rater for each patient throughout the trial to minimize inter-rater variability.[13]
- Supplement with a Bulbar-Specific Scale: Consider using the Center for Neurologic Study Bulbar Function Scale (CNS-BFS) as a secondary or exploratory endpoint. The CNS-BFS is a self-report scale that has been shown to be a more sensitive measure of bulbar function than the ALSFRS-R bulbar subscale.[11][14][15] It assesses speech, swallowing, and salivation in more detail.[16]
- Utilize Assistive Communication: For patients with severe dysarthria, provide and document the use of assistive communication devices to ensure accurate self-reporting of symptoms.

Issue 2: Difficulties and inaccuracies in performing respiratory function tests.

• Problem: Forced Vital Capacity (FVC) maneuvers can be challenging for patients with bulbar dysfunction due to facial muscle weakness, which can lead to an inadequate seal around the mouthpiece and underestimation of vital capacity.[2][17]

#### Troubleshooting:

- Prioritize Slow Vital Capacity (SVC): The Icerguastat Phase 2 trial utilized Slow Vital
  Capacity (SVC) as a measure of respiratory function.[5][10] SVC is less demanding for
  patients with bulbar weakness as it does not require a forceful exhalation, reducing the
  likelihood of air leakage and airway collapse.[8][9]
- Standardized Coaching: Provide clear and consistent instructions and coaching during the SVC maneuver to ensure maximal patient effort and reliable results.
- Monitor for Fatigue: Be mindful of patient fatigue, which can impact performance. Allow for adequate rest between attempts.



# **Biomarker Analysis**

Issue 3: Ensuring reliable measurement of oxidative stress biomarkers.

Problem: Oxidative stress is a key therapeutic target of Icerguastat. Accurate measurement
of relevant biomarkers is crucial for demonstrating target engagement and potential
therapeutic effect. However, these biomarkers can be unstable and susceptible to preanalytical variability.

#### Troubleshooting:

- Standardized Sample Handling: Implement strict, standardized protocols for the collection, processing, and storage of blood and urine samples. This includes specifying collection tube types, centrifugation speed and temperature, and storage conditions to minimize preanalytical variability.
- Multiplex Analysis: Consider a panel of oxidative stress markers to provide a more comprehensive assessment. Relevant biomarkers include 4-hydroxynonenal (4-HNE), 8oxodeoxyguanosine (8-oxodG), and malondialdehyde (MDA).[3][4][5][18]
- Validated Assay Platforms: Utilize well-validated and sensitive assay platforms, such as ELISA or mass spectrometry, for biomarker quantification.[5]

Issue 4: Challenges in assessing TDP-43 proteinopathy in living patients.

- Problem: TDP-43 pathology is a central feature of ALS, but its direct measurement in living patients is challenging as it primarily aggregates within the central nervous system.[7][19]
- Troubleshooting:
  - Fluid Biomarkers: Measure TDP-43 levels in cerebrospinal fluid (CSF) and plasma.
     Studies have shown that TDP-43 levels can be altered in the CSF of ALS patients.[1][14]
     Highly sensitive immunoassays, such as the Simoa platform, can detect low levels of TDP-43 in biofluids.[1][19]
  - Focus on Downstream Effects: In addition to measuring TDP-43 protein levels, assess downstream markers of TDP-43 dysfunction, such as cryptic exon inclusion in relevant



genes (e.g., STMN2, UNC13A).[20][21]

 Standardized Biofluid Collection: Adhere to rigorous protocols for CSF and plasma collection and processing to ensure the stability and integrity of TDP-43 protein for analysis.

# **Data Presentation**

Table 1: Key Design Parameters of the **Icerguastat** Phase 2 Clinical Trial (NCT05508074)

| Parameter   | Description   |  |
|---|---|--|
| Study Title                                       | A Study to Assess the Safety, Tolerability, and Efficacy of IFB-088 (Icerguastat) in Patients With Bulbar Onset Amyotrophic Lateral Sclerosis (ALS) |  |
| ClinicalTrials.gov ID                             | NCT05508074   |  |
| Phase   | 2   |  |
| Study Design                                      | Randomized, Double-Blind, Placebo-Controlled, Parallel Group  |  |
| Number of Participants                            | 51  |  |
| Inclusion Criteria                                | Adults with a diagnosis of bulbar-onset ALS   |  |
| Icerguastat 25 mg twice daily + Riluzole<br>daily |   |  |
| Comparator  | Placebo + Riluzole 100 mg daily   |  |
| Treatment Duration                                | 6 months  |  |
| Primary Outcome                                   | Safety and Tolerability   |  |
| Secondary Outcomes                                | Change in ALSFRS-R score, ALS-MiToS, King's<br>College staging, Slow Vital Capacity (SVC),<br>Biomarkers  |  |



Table 2: Summary of Key Efficacy Results from the **Icerguastat** Phase 2 Trial (Per-Protocol Population)

| Outcome Measure                  | Icerguastat Group | Placebo Group | p-value                   |
|----------------------------------|-------------------|---------------|---------------------------|
| Mean Monthly Decline in ALSFRS-R | -0.95 points      | -1.42 points  | Statistically Significant |

# Experimental Protocols Preclinical Assessment of Icerguastat's Effect on TDP43 Pathology

Objective: To determine the effect of **Icerguastat** on the cytoplasmic mislocalization of TDP-43 in a cellular model of ALS.

#### Methodology:

- Cell Culture: Utilize a human cell line (e.g., U2OS) that stably expresses an inducible form of TDP-43 tagged with a fluorescent protein (e.g., tGFP).[22]
- Induction of TDP-43 Expression and Stress: Induce the expression of TDP-43-tGFP and simultaneously treat the cells with an agent that induces cellular stress and promotes the formation of TDP-43 aggregates, such as sodium arsenite (e.g., 300 µM for 90 minutes).[22]
- Icerguastat Treatment: Co-treat the cells with varying concentrations of Icerguastat or a
  vehicle control.
- Immunofluorescence and Imaging:
  - Fix the cells and perform immunofluorescence staining for TDP-43 and a nuclear marker (e.g., DAPI).
  - Acquire images using a high-content imaging system.
- Image Analysis:
  - Quantify the number and intensity of cytoplasmic TDP-43-tGFP granules per cell.



- Calculate the ratio of cytoplasmic to nuclear TDP-43 fluorescence intensity.
- Statistical Analysis: Compare the extent of TDP-43 cytoplasmic mislocalization between **Icerguastat**-treated and vehicle-treated cells using appropriate statistical tests.

# Assessment of Motor Neuron Survival in a SOD1G93A Mouse Model of ALS

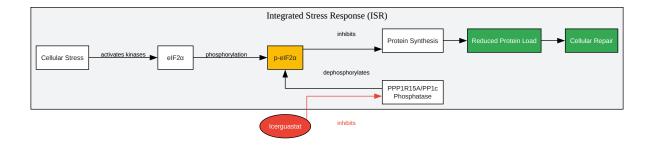
Objective: To evaluate the effect of **Icerguastat** on motor neuron survival in the SOD1G93A transgenic mouse model of ALS.

#### Methodology:

- Animal Model: Use SOD1G93A transgenic mice and their wild-type littermates as controls.
   [13][23]
- **Icerguastat** Administration: Begin administration of **Icerguastat** or vehicle control to the SOD1G93A mice at a pre-symptomatic age (e.g., 50-70 days of age).[23]
- Tissue Collection: At a predetermined endpoint (e.g., end-stage disease), perfuse the mice and collect the lumbar spinal cords.[13]
- Histology:
  - Process the spinal cords for cryosectioning.
  - Perform Nissl staining to visualize motor neurons.
- Motor Neuron Counting:
  - Identify the sciatic motor pool in the lumbar spinal cord sections.
  - Count the number of surviving motor neurons in a systematic and unbiased manner (e.g., stereology).
- Statistical Analysis: Compare the number of surviving motor neurons between Icerguastattreated and vehicle-treated SOD1G93A mice, as well as wild-type controls.[13]



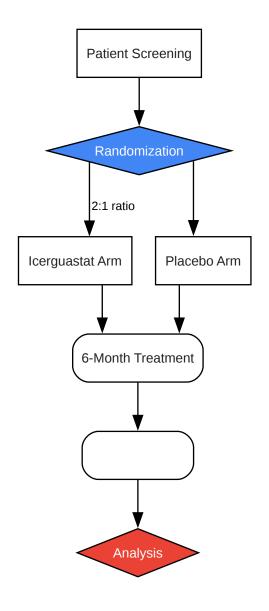
# **Mandatory Visualizations**



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Caption: Icerguastat's mechanism of action on the Integrated Stress Response pathway.





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Caption: Workflow of the Icerguastat Phase 2 clinical trial for bulbar-onset ALS.

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